molecular formula C15H21N3O3 B1401654 tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate CAS No. 1779133-97-9

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1401654
CAS No.: 1779133-97-9
M. Wt: 291.35 g/mol
InChI Key: UVVLXWUKKOPLBD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a formylpyridine moiety and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold to position pharmacophoric groups in the correct orientation for interaction with target proteins. The formylpyridine moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for forming various derivatives.

Properties

IUPAC Name

tert-butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-6-4-17(5-7-18)13-8-12(11-19)9-16-10-13/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVLXWUKKOPLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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